molecular formula C14H10BrN3O B8400674 4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B8400674
M. Wt: 316.15 g/mol
InChI Key: OQVAMIOBNJJWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C14H10BrN3O and its molecular weight is 316.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

4-bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C14H10BrN3O/c15-10-6-7-12(16)11(8-10)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H,16H2

InChI Key

OQVAMIOBNJJWSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

48 g of benzonitrile and 3 g of an anionic surfactant (sodium salt of sulfonated N,N-dibutyloleamide) were dispersed in 150 ml of water at room temperature in the course of an hour. 39.2 g of hydroxylammonium sulfate were added, followed by 27 g of sodium carbonate added a little at a time. The reaction was heated to 90° C., stirred at that temperature for five hours and then cooled back to 60° C. 112 g of 5-bromoisatoic anhydride was then added, and the mixture was again heated to 90° C. After two hours' stirring at that temperature, the product was filtered off with suction, washed and redispersed in 1200 ml of water. The pH was adjusted to 10.5-11.0 with 50% strength by weight sodium hydroxide solution, the mixture was stirred at that temperature for one hour and then filtered with suction. The filter residue was washed with water and dried, leaving 110 g of 4-bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a very finely divided crystal form.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sulfonated N,N-dibutyloleamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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